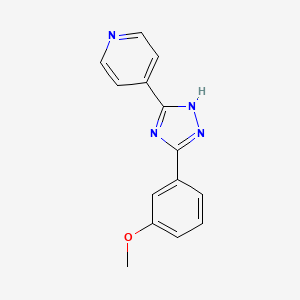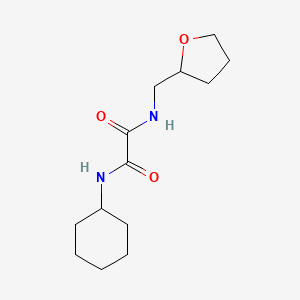![molecular formula C24H23N3O3S2 B2505229 N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide CAS No. 923680-25-5](/img/structure/B2505229.png)
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide" is a synthetic molecule that appears to be designed for pharmacological purposes, potentially as an anticonvulsant or for the treatment of neurodegenerative diseases. The structure of the compound suggests it contains a thiazole ring, a common feature in various therapeutic agents due to its stability and versatility in chemical reactions. The presence of a pyridinylmethyl group and a phenylsulfonyl moiety indicates that the compound may interact with biological systems through various mechanisms, including potential enzyme inhibition or modulation of receptor activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives were synthesized through a coupling reaction using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, involving the coupling of the appropriate thiazole and pyridinylmethyl precursors with a phenylsulfonyl derivative.
Molecular Structure Analysis
The molecular structure of related thiazole derivatives has been characterized using various spectroscopic techniques, including NMR and LC-MS . Additionally, X-ray diffraction data has been used to determine the crystal structure of a similar compound, providing insight into the three-dimensional arrangement of atoms within the molecule . These techniques would likely be applicable in analyzing the molecular structure of "N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide".
Chemical Reactions Analysis
Thiazole-based compounds are known to participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of pharmacologically active molecules. They can engage in hydrogen bonding interactions, which can be exploited for molecular self-assembly . The specific reactivity of the compound would depend on the functional groups present and their relative positioning within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their substitution patterns. For example, the presence of a methyl group on the thiazole ring can influence the molecule's lipophilicity, which in turn can affect its pharmacokinetic properties . The solubility, melting point, and stability of the compound would be determined by its precise chemical structure and the intermolecular forces it can form.
Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
Researchers have developed a microwave-assisted synthesis technique for compounds related to N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide, demonstrating increased reaction rates and better yield. Some of these compounds have shown significant antimicrobial activity against various bacterial strains (Raval, Naik, & Desai, 2012).
Synthesis and Structural Characterization
Efficient synthesis methods have been developed for compounds similar to the target molecule, including the use of microwave techniques and traditional synthesis methods. These compounds have been structurally characterized by spectroscopic data and elemental analyses, providing a deeper understanding of their chemical properties (Saeed, Mumtaz, & Flörke, 2010).
Synthesis of Pyridine-Based Heterocycles
A synthesis pathway for pyridine, pyridazine, 1,3,4-thiadiazole, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety has been developed, which includes the versatile, readily accessible 3-oxo-N-(pyridin2-yl)butanamide. These compounds have exhibited moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).
Potential in Neurodegenerative Disease Treatment
N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines, similar to the target compound, have been synthesized and evaluated for their potential as multifunctional agents in the treatment of neurodegenerative diseases. They exhibit significant inhibitory activity against certain enzymes and have antioxidant properties, making them promising candidates for therapeutic applications (Makhaeva et al., 2016).
Anticonvulsant Activity
Research has focused on synthesizing derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. Some of these compounds have shown promising anticonvulsant activity, offering protection against induced convulsions (Farag et al., 2012).
Fluorescence Properties and Anticancer Activity
Studies have been conducted on the fluorescence properties and anticancer activity of Co(II) complexes of similar compounds. These complexes demonstrate significant in vitro cytotoxicity against human breast cancer cell lines, indicating their potential use in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-18-7-5-10-21-23(18)26-24(31-21)27(17-19-12-14-25-15-13-19)22(28)11-6-16-32(29,30)20-8-3-2-4-9-20/h2-5,7-10,12-15H,6,11,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSZGEFGCPEUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)
![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

